Cas no 17726-03-3 (2-(1,2-dimethyl-1H-indol-3-yl)ethanamine)

2-(1,2-Dimethyl-1H-indol-3-yl)ethanamine is a substituted indole derivative featuring an ethylamine side chain at the 3-position, with methyl groups at the 1- and 2-positions of the indole ring. This structural motif imparts unique physicochemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound's rigid indole core and functionalized side chain enhance its potential as a building block for bioactive molecules, particularly in the development of serotonin receptor modulators and other neurologically active compounds. Its well-defined structure and stability under standard conditions facilitate precise chemical modifications, supporting applications in medicinal chemistry and drug discovery.
2-(1,2-dimethyl-1H-indol-3-yl)ethanamine structure
17726-03-3 structure
Product name:2-(1,2-dimethyl-1H-indol-3-yl)ethanamine
CAS No:17726-03-3
MF:C12H16N2
MW:188.268842697144
MDL:MFCD00130190
CID:187869
PubChem ID:87270

2-(1,2-dimethyl-1H-indol-3-yl)ethanamine Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole-3-ethanamine,1,2-dimethyl-
    • 1,2-dimethyl-1H-indole-3-ethylamine
    • 2-(1,2-Dimethyl-1H-indol-3-yl)ethanamine
    • 2-(1,2-DIMETHYL-1H-INDOL-3-YL)-ETHYLAMINE
    • 1-(3-methyl-quinoxalin-2-yl)-ethane-1,2-diol
    • 1,2-dimethyltryptamine
    • 1,2-Ethanediol, 1-(3-methyl-2-quinoxalinyl)-
    • 1-DP quinoxaline
    • 2-(1',2'-dihydroxyethyl)-3-methyl quinoxaline
    • 2-(1,2-dimethyl-1H-indole-3-yl)ethylamine
    • 2-(1,2-dimethyl-indol-3-yl)-ethylamine
    • 2-(1,2-dimethyl-indole-3-yl)ethylamine
    • 2-methyl-3-(1,2-dihydroxyethyl)-quinoxaline
    • AGN-PC-0013H6
    • N,2-dimethyltryptamine
    • SureCN5810725
    • Einecs 241-721-2
    • 1,2-Dimethyl-1H-indole-3-(ethanamine)
    • 1H-Indole-3-ethanamine, 1,2-dimethyl-
    • 3-(2-Aminoethyl)-1,2-dimethyl-1H-indole
    • 1,2-Dimethyl-3-(2-aminoethyl)-1H-indole
    • BB 0249617
    • 2-(1,2-dimethylindol-3-yl)ethanamine
    • 3-(2-AMINOETHYL)-1,2-DIMETHYLINDOLE
    • EN300-82410
    • DTXSID80170275
    • 2-(1,2-Dimethyl-1H-indol-3-yl)ethanamine #
    • Q63409229
    • 2-(1,2-dimethyl-1H-indol-3-yl)ethan-1-amine
    • NS00025844
    • KBEZJUQXXJDBDZ-UHFFFAOYSA-N
    • 17726-03-3
    • ChemDiv2_005274
    • EU-0052754
    • HMS1383P16
    • Oprea1_653698
    • SCHEMBL335711
    • AKOS000302356
    • IDI1_003989
    • dimethyl-1 H-indol-3-ethanamid
    • 2-(1,2-dimethyl-1H-indol-3-yl)ethanamine
    • MDL: MFCD00130190
    • Inchi: InChI=1S/C12H16N2/c1-9-10(7-8-13)11-5-3-4-6-12(11)14(9)2/h3-6H,7-8,13H2,1-2H3
    • InChI Key: KBEZJUQXXJDBDZ-UHFFFAOYSA-N
    • SMILES: CN1C2C(=CC=CC=2)C(CCN)=C1C

Computed Properties

  • Exact Mass: 188.13148
  • Monoisotopic Mass: 188.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 31Ų
  • XLogP3: 1.7

Experimental Properties

  • Density: 1.07
  • Boiling Point: 348°Cat760mmHg
  • Flash Point: 164.2°C
  • Refractive Index: 1.581
  • PSA: 30.95
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

2-(1,2-dimethyl-1H-indol-3-yl)ethanamine Security Information

2-(1,2-dimethyl-1H-indol-3-yl)ethanamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM237585-5g
2-(1,2-Dimethyl-1H-indol-3-yl)ethanamine
17726-03-3 95%+
5g
$825 2021-08-04
Chemenu
CM237585-5g
2-(1,2-Dimethyl-1H-indol-3-yl)ethanamine
17726-03-3 95%+
5g
$825 2023-02-02
Enamine
EN300-82410-5.0g
2-(1,2-dimethyl-1H-indol-3-yl)ethan-1-amine
17726-03-3
5.0g
$2650.0 2023-02-12
Enamine
EN300-82410-0.5g
2-(1,2-dimethyl-1H-indol-3-yl)ethan-1-amine
17726-03-3
0.5g
$877.0 2023-09-02
Fluorochem
059686-2g
2-(1,2-Dimethyl-1H-indol-3-yl)-ethylamine
17726-03-3
2g
£598.00 2022-02-28
Enamine
EN300-82410-1g
2-(1,2-dimethyl-1H-indol-3-yl)ethan-1-amine
17726-03-3
1g
$914.0 2023-09-02
Enamine
EN300-82410-10.0g
2-(1,2-dimethyl-1H-indol-3-yl)ethan-1-amine
17726-03-3
10.0g
$3929.0 2023-02-12
Enamine
EN300-82410-2.5g
2-(1,2-dimethyl-1H-indol-3-yl)ethan-1-amine
17726-03-3
2.5g
$1791.0 2023-09-02
Enamine
EN300-82410-5g
2-(1,2-dimethyl-1H-indol-3-yl)ethan-1-amine
17726-03-3
5g
$2650.0 2023-09-02
TRC
D482178-10mg
2-(1,2-dimethyl-1H-indol-3-yl)ethanamine
17726-03-3
10mg
$ 50.00 2022-06-05

2-(1,2-dimethyl-1H-indol-3-yl)ethanamine Related Literature

Additional information on 2-(1,2-dimethyl-1H-indol-3-yl)ethanamine

2-(1,2-Dimethyl-1H-indol-3-yl)ethanamine

2-(1,2-Dimethyl-1H-indol-3-yl)ethanamine, also known by its CAS registry number 17726-03-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are widely studied due to their diverse biological activities and potential applications in drug discovery. The indole ring system, a heterocyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring, forms the core of this molecule. The presence of two methyl groups at positions 1 and 2 on the indole ring introduces additional complexity and functionality to the structure.

The ethanamine moiety attached to the indole ring at position 3 further enhances the compound's chemical versatility. Ethanamine, a primary amine with a two-carbon chain, can participate in various chemical reactions, including nucleophilic substitutions and condensations. This makes 2-(1,2-Dimethyl-1H-indol-3-yl)ethanamine a valuable building block in organic synthesis. Recent studies have explored its role as an intermediate in the synthesis of bioactive molecules, particularly in the development of anticancer agents.

One of the most intriguing aspects of this compound is its ability to modulate cellular signaling pathways. Research has shown that indole derivatives like 17726-03-3 can interact with various receptors and enzymes, making them potential candidates for therapeutic interventions. For instance, studies have demonstrated that this compound exhibits selective inhibition against certain kinases involved in cancer progression. This property underscores its potential as a lead compound for anti-cancer drug development.

The synthesis of 2-(1,2-Dimethyl-1H-indol-3-yl)ethanamine involves a multi-step process that typically begins with the preparation of the indole core. The introduction of methyl groups at positions 1 and 2 is achieved through alkylation or methylation reactions. Subsequent coupling with ethanamine requires careful optimization to ensure high yields and purity. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing production costs and improving scalability.

In terms of applications, CAS No. 17726-03-3 has found use in both academic research and industrial settings. Its role as an intermediate in drug discovery has been well-documented, with several research groups utilizing it as a starting material for constructing more complex molecules. Additionally, its unique chemical properties make it a valuable reagent in organic transformations, such as Suzuki-Miyaura couplings and Heck reactions.

From an environmental perspective, understanding the fate and behavior of 2-(1,2-Dimethyl-1H-indol-3-yl)ethanamine in different ecosystems is crucial for assessing its potential impact on human health and the environment. Studies have shown that this compound undergoes biodegradation under specific conditions, but further research is needed to fully characterize its environmental footprint.

In conclusion, CAS No. 17726-03-3, or 2-(1,2-Dimethyl-1H-indol-3-yl)ethanamine, stands out as a versatile and biologically active compound with promising applications in drug discovery and organic synthesis. Its unique structure and functional groups make it an invaluable tool for researchers across various disciplines. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern chemistry and medicine.

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